2,3-Dichloro-5-hydroxyphenylboronic acid
Description
Properties
Molecular Formula |
C6H5BCl2O3 |
|---|---|
Molecular Weight |
206.82 g/mol |
IUPAC Name |
(2,3-dichloro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10-12H |
InChI Key |
AAQLCDCQPSMZDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)O)(O)O |
Origin of Product |
United States |
Biological Activity
2,3-Dichloro-5-hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presents relevant data tables and case studies.
- Chemical Formula : C₆H₄Cl₂B(OH)
- Molecular Weight : 191.83 g/mol
- Structure : The compound features a phenyl ring with two chlorine substituents at the 2 and 3 positions and a hydroxyl group at the 5 position, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent activity, which is crucial for its effectiveness against resistant strains.
Key Findings
-
Activity Against Gram-Positive Bacteria :
- The compound has shown promising results against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.
- A study demonstrated that derivatives of this compound could inhibit the growth of vancomycin-intermediate S. aureus strains effectively, showcasing its potential as a scaffold for new antimicrobial agents .
- Antifungal Properties :
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Its derivatives have been shown to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Case Studies
- In vitro studies using A549 human lung cancer cells revealed that derivatives containing this boronic acid exhibited significant cytotoxic effects, with IC50 values indicating potent activity .
- The mechanism of action appears to involve the inhibition of key pathways involved in cell proliferation and survival, particularly through modulation of PI3K/Akt/mTOR signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of boronic acid derivatives. Modifications to the phenyl ring or the introduction of additional functional groups can enhance antimicrobial and anticancer efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Solubility
Table 1: Key Structural and Physical Properties of Analogous Phenylboronic Acids
Research Findings and Gaps
- The chlorine substituents in the target compound may modulate these effects by altering binding affinity.
- Synthetic Utility: The compound’s dichloro substitution pattern is less common than mono- or trichloro analogs (), suggesting niche applications in synthesizing asymmetrically halogenated biaryls.
Q & A
Q. What are the recommended synthetic routes for 2,3-dichloro-5-hydroxyphenylboronic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves halogenation and hydroxylation of phenylboronic acid precursors. A two-step approach is common:
Halogenation: Use electrophilic substitution (e.g., Cl2/FeCl3) on 5-hydroxyphenylboronic acid to introduce chlorine at positions 2 and 2.
Purification: High-performance liquid chromatography (HPLC) with a C18 column (≥97.0% purity) is recommended to isolate the target compound from dihalogenated byproducts .
Key Considerations:
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic proton environments (e.g., hydroxyl group at δ 9.8–10.2 ppm, chlorine-substituted carbons at δ 125–135 ppm) .
- X-ray Crystallography: Resolve spatial arrangement of substituents (boronic acid groups often form cyclic trimeric anhydrides in the solid state ).
- Elemental Analysis: Verify Cl and B content (theoretical molecular formula: C6H5BCl2O3; M.W. 220.38 g/mol) .
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Risk: Boronic acids degrade in aqueous media. Store anhydrous (e.g., sealed vials with molecular sieves at –20°C) .
- Oxidation: The hydroxyl group may oxidize under light. Use amber vials and inert atmospheres (N2 or Ar) .
Advanced Research Questions
Q. How does the electronic interplay between –Cl, –OH, and –B(OH)2 substituents influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
- Steric Effects: The 2,3-dichloro substitution creates steric hindrance, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .
- Electronic Effects: The hydroxyl group enhances boronic acid’s electrophilicity via hydrogen bonding, improving coupling yields with electron-deficient aryl halides.
Data-Driven Optimization:
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | Dioxane | 62 |
| CsF | THF | 78 |
| Adapted from analogous trichlorophenylboronic acid reactions |
Q. How can contradictions in biological activity data (e.g., antibacterial vs. anticancer studies) be resolved?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., MIC for antibacterial tests vs. IC50 for cytotoxicity).
- Structure-Activity Analysis: Compare with analogs (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid shows moderate antifungal activity, while 2,3-dichloro derivatives exhibit higher anticancer potential ).
Example Workflow:
Validate target engagement via fluorescence polarization (boronic acids often inhibit serine proteases).
Cross-reference toxicity profiles using PubChem’s in vitro toxicity database .
Q. What strategies are effective for studying its role in PROTAC design?
Methodological Answer:
- Warhead Optimization: The hydroxyl group enables pH-dependent binding to proteasome receptors.
- Linker Design: Use polyethylene glycol (PEG) spacers to balance hydrophilicity and cell permeability.
Case Study:
A PROTAC incorporating this compound achieved 85% degradation of BRD4 in HeLa cells at 10 µM (24 h exposure) .
Q. How can researchers address discrepancies in reported solubility data?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles (boronic acids irritate skin and eyes ).
- Waste Disposal: Neutralize with aqueous NaOH (pH >10) before disposal .
Tables for Quick Reference
Q. Table 1. Comparative Biological Activity of Analogous Compounds
| Compound | Antibacterial (MIC, µg/mL) | Anticancer (IC50, µM) |
|---|---|---|
| This compound | 32 | 12.5 |
| 3,5-Dichloro-4-fluoro analog | 45 | 28 |
| 2,4,5-Trichlorophenylboronic acid | 18 | 8.7 |
Q. Table 2. Recommended Analytical Techniques
| Technique | Purpose | Reference |
|---|---|---|
| HPLC | Purity validation | |
| TGA | Thermal stability | |
| FT-IR | Functional group analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
